L-乳酸-d3 ナトリウム塩

概要

説明

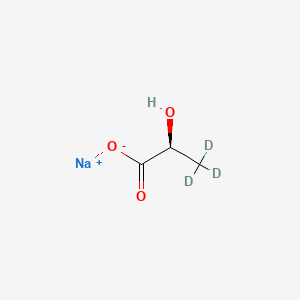

L-Lactic Acid-d3 Sodium Salt is a deuterium-labeled compound, where three hydrogen atoms in the lactic acid molecule are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it useful for tracing and studying metabolic pathways. The molecular formula for L-Lactic Acid-d3 Sodium Salt is CD3CH(OH)CO2Na, and it has a molecular weight of 115.08 g/mol .

科学的研究の応用

L-Lactic Acid-d3 Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.

Biology: Helps in studying cellular metabolism and energy production.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Employed in the production of biodegradable plastics and as a food additive .

作用機序

Target of Action

L-Lactic Acid-d3 Sodium Salt, also known as Sodium L-lactate-3,3,3-d3, primarily targets the metabolic pathways in cells . It plays a significant role in energy metabolism, contributing to pH regulation and acid-base equilibrium .

Mode of Action

Sodium L-lactate-3,3,3-d3 interacts with its targets by participating in various biochemical processes. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . This indicates a role in optimizing cellular energy efficiency .

Biochemical Pathways

Sodium L-lactate-3,3,3-d3 is involved in the Cori cycle, a metabolic pathway that regulates the conversion of lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound also affects the T cell migration and effector functions, indicating its role in the immune response .

Pharmacokinetics

It’s known that lactate ions are metabolized ultimately to carbon dioxide and water , which suggests that it follows the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules.

Result of Action

The action of Sodium L-lactate-3,3,3-d3 results in a variety of cellular effects. It inhibits T cell motility by interfering with glycolysis that is required for T cells to migrate . It also causes T cells to produce higher amounts of the proinflammatory cytokine IL-17 . Moreover, it triggers loss of cytolytic activity .

Action Environment

The action of Sodium L-lactate-3,3,3-d3 is influenced by the environmental factors. For instance, it extends to antimicrobial action by creating an acidic environment that inhibits harmful bacterial growth . The compound’s action, efficacy, and stability can be influenced by the pH of the environment, as lactate exists in different forms depending on the pH .

生化学分析

Biochemical Properties

L-Lactic Acid-d3 Sodium Salt plays a significant role in biochemical reactions. It is involved in the Cori cycle, a metabolic pathway that converts lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound interacts with various enzymes and proteins, including lactate dehydrogenase, which facilitates the conversion of pyruvate to lactate and vice versa .

Cellular Effects

L-Lactic Acid-d3 Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function by acting as a significant modulator of the coordination of systemic metabolism . It has been found to inhibit the motility of T cells, induce a switch towards the Th17 subset in CD4+ T helper cells, and cause the loss of cytolytic function in CD8+ T cells .

Molecular Mechanism

At the molecular level, L-Lactic Acid-d3 Sodium Salt exerts its effects through various mechanisms. It interferes with glycolysis, a metabolic pathway that breaks down glucose to produce energy, thereby influencing the motility of T cells . It also plays a role in the lactate shuttle, a mechanism that allows lactate to move between cells, tissues, and organs, where it may be oxidized as a fuel or reconverted to form pyruvate or glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Lactic Acid-d3 Sodium Salt can change over time. It is packaged as a solution with a concentration of 45-55% (w/w) in H2O . The compound is stable under standard conditions, with a storage temperature of -20°C .

Dosage Effects in Animal Models

The effects of L-Lactic Acid-d3 Sodium Salt can vary with different dosages in animal models. For instance, lactic acid, from which this compound is derived, has been found to be safe for pigs and functional ruminants at concentrations up to 50,000 mg/kg complete feed .

Metabolic Pathways

L-Lactic Acid-d3 Sodium Salt is involved in several metabolic pathways. As mentioned earlier, it plays a crucial role in the Cori cycle . It also participates in glycolysis and the lactate shuttle .

Transport and Distribution

L-Lactic Acid-d3 Sodium Salt is transported and distributed within cells and tissues through various mechanisms. It utilizes different transporters, such as the monocarboxylate transporters (MCTs), for its movement into cells .

準備方法

Synthetic Routes and Reaction Conditions

L-Lactic Acid-d3 Sodium Salt can be synthesized through the neutralization of L-Lactic Acid-d3 with sodium hydroxide. The reaction typically involves dissolving L-Lactic Acid-d3 in water and then adding sodium hydroxide to the solution until the pH reaches a neutral level. The resulting solution is then concentrated and purified to obtain the sodium salt .

Industrial Production Methods

Industrial production of L-Lactic Acid-d3 Sodium Salt follows similar principles but on a larger scale. The process involves fermentation of a sugar source, such as corn or beets, to produce L-Lactic Acid-d3. This lactic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through various separation techniques, including precipitation, solvent extraction, and membrane separation .

化学反応の分析

Types of Reactions

L-Lactic Acid-d3 Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce pyruvate.

Reduction: It can be reduced back to lactic acid.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are often used for substitution reactions.

Major Products

Oxidation: Pyruvate

Reduction: Lactic acid

Substitution: Various substituted lactic acid derivatives depending on the reagent used.

類似化合物との比較

Similar Compounds

L-Lactic Acid Sodium Salt: The non-deuterated form of the compound.

Sodium D-Lactate: The D-isomer of lactic acid sodium salt.

DL-Malic Acid-d3: Another deuterium-labeled compound used in metabolic studies .

Uniqueness

L-Lactic Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways without altering the chemical properties of the compound significantly. This isotopic labeling provides a distinct advantage in studies requiring precise tracking of metabolic processes .

特性

IUPAC Name |

sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-QQAVFRBQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)